molecular formula C14H10ClNO B8333443 5-(3-Chloro-phenyl)-1,3-dihydro-indol-2-one

5-(3-Chloro-phenyl)-1,3-dihydro-indol-2-one

Cat. No.: B8333443
M. Wt: 243.69 g/mol
InChI Key: LWHARHQOLDBWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-phenyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C14H10ClNO and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H10ClNO/c15-12-3-1-2-9(7-12)10-4-5-13-11(6-10)8-14(17)16-13/h1-7H,8H2,(H,16,17)

InChI Key

LWHARHQOLDBWIF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC(=CC=C3)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the 5-bromoxindole (0.5 g, 2.4 mmol) and tetrakis(triphenylphosphine) palladium (0.14 g, 0.12 mmol) in dimethoxyethane (10 cm3) was stirred under N2 for 20 min. To this mixture was then added 3-chlorophenylboronic acid (0.44 g, 2.83 mmol) and sodium carbonate (0.75 g, 7.1 mmol) in water (4 cm3). The solution was brought to reflux for 6 h then cooled to RT, poured into water and extracted with EtOAc (×3). The combined organic extracts were washed with water, brine, dried (MgSO4), and evaporated. The residue was purified by column chromatography (SiO2, ethyl acetate: hexane 1:3) to afford the title compound (0.49 g, 2.0 mmol, 86%) as a tan solid: m.p. 169–171 ° C., 1H NMR (THF-d8) δ 3.45 (s, 2H), 6.85 (d, 1H J=8.1 Hz), 7.25 (d, J=8.0 Hz, 1H), 7.35 (dd, J=7.8, 7.8Hz, 1H), 7.43 (d, J=8.1 Hz, 1H), 7.49 (d, J=7.8Hz, 1H), 7.50 (s, 1H), 7.59 (dd, J=1.78, 1.78 Hz, 1H), 9.5 (br s, 1H); 13C NMR (THF-d8) δ 36.39 (t), 109.80, 123.97, 125.55, 127.19 (d), 127.68 (s), 130.89 (d), 133.73, 135.29, 144.23, 145.09, 176.45 (s); MS (EI) m/z 243, 245 (M)+; Anal. (C14H10ClNO) C, H, N.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
86%

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